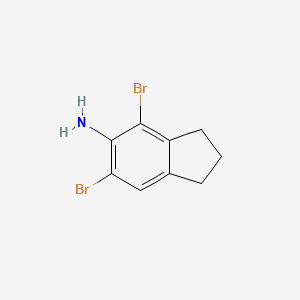

4,6-dibromo-2,3-dihydro-1H-inden-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9Br2N |

|---|---|

Molecular Weight |

290.98 g/mol |

IUPAC Name |

4,6-dibromo-2,3-dihydro-1H-inden-5-amine |

InChI |

InChI=1S/C9H9Br2N/c10-7-4-5-2-1-3-6(5)8(11)9(7)12/h4H,1-3,12H2 |

InChI Key |

RVHDIIUOSRSTBD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC(=C(C(=C2C1)Br)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dibromo 2,3 Dihydro 1h Inden 5 Amine and Analogous Indane Systems

Precursor Synthesis and Regioselective Functionalization

The initial phase in the synthesis of complex indane derivatives is the creation of a suitable precursor molecule. This involves either building the indane scaffold from acyclic precursors or modifying an existing indanone structure. The choice of strategy depends on the availability of starting materials and the desired substitution pattern on both the aromatic and cyclopentane (B165970) rings.

The formation of the indane ring system is a fundamental step that can be achieved through various synthetic routes. These methods provide access to a wide range of substituted indanes that can be further elaborated.

1-Indanone (B140024) and its derivatives are versatile and common starting materials for the synthesis of the 2,3-dihydro-1H-indene scaffold. The carbonyl group provides a reactive handle for a multitude of chemical transformations.

One powerful method for functionalizing the aromatic ring of indanone is through palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling of 5-bromo-1-indanone (B130187) with various arylboronic acids has been demonstrated as an effective route to synthesize 5-aryl-1-indanone derivatives. researchgate.net This approach allows for the construction of carbon-carbon bonds at specific positions on the aromatic ring, introducing substituents that can influence subsequent reactions. researchgate.netresearchgate.net

The indanone core can be further modified through reactions targeting the carbonyl group and the adjacent α-carbon. For example, Knoevenagel condensation of indane-1,3-dione with malononitrile (B47326) can yield derivatives with exocyclic double bonds, demonstrating the reactivity of the methylene (B1212753) group alpha to the carbonyls. nih.gov Additionally, the carbonyl group of 1-indanone can be reduced to a methylene group via methods like Wolff-Kishner or Clemmensen reduction to yield the corresponding indane, or reduced to a hydroxyl group to form 1-indanol, which can then be used in further synthetic steps.

| Reaction Type | Starting Material | Reagents | Product | Reference |

| Suzuki-Miyaura Coupling | 5-Bromo-1-indanone | Phenylboronic acid, Pd catalyst | 5-Phenyl-1-indanone | researchgate.net |

| Knoevenagel Condensation | Indane-1,3-dione | Malononitrile, Piperidine | 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | nih.gov |

| Amide Synthesis | 2-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid | Thionyl chloride, Aniline (B41778) | 2-(3-Oxo-2,3-dihydro-1H-inden-1-yl)-N-phenylacetamide | rjptonline.org |

An alternative to derivatizing existing indanones is the construction of the dihydroindene ring system from acyclic precursors through intramolecular cyclization reactions. These methods are particularly useful for creating highly substituted or complex indane scaffolds.

A classic and widely used method is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. researchgate.netnih.gov In the presence of a strong acid or a Lewis acid catalyst, the acyl group attacks the aromatic ring to form the five-membered ring of the indanone system. This method is efficient for producing a variety of substituted 1-indanones.

Transition metal-catalyzed reactions have also emerged as powerful tools for synthesizing indane and indene (B144670) skeletons. For example, rhodium-catalyzed reactions of propargylic alcohols with boronic acids can generate intermediates that undergo cyclization to form indene derivatives. organic-chemistry.org Similarly, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides provides an effective route to indanones. organic-chemistry.org Gold(I) catalysis can be employed for the direct Csp³-H activation and subsequent cyclization to yield indenes. researchgate.net These modern catalytic methods often offer high yields and compatibility with a broad range of functional groups.

| Cyclization Method | Precursor Type | Catalyst/Reagents | Product Type | Reference |

| Intramolecular Friedel-Crafts Acylation | 3-(3,4,5-trimethoxyphenyl)propanoic acid | Polyphosphoric acid | 5,6,7-Trimethoxy-2,3-dihydro-1H-inden-1-one | nih.gov |

| Palladium-Catalyzed Carbonylative Cyclization | Unsaturated aryl iodides | Pd catalyst, CO | Indanone | organic-chemistry.org |

| Gold(I)-Catalyzed C-H Activation | Substituted o-alkynylstyrenes | Gold(I) catalyst | Indene derivative | researchgate.net |

| Rhodium-Catalyzed Cycloaddition | α-carbonyl sulfoxonium ylides, activated alkenes | Rh(III) catalyst | Substituted indanone | organic-chemistry.org |

Once the substituted indane scaffold is in place, the next critical step toward the target molecule is the selective introduction of bromine atoms onto the aromatic ring. The success of this step hinges on controlling the regioselectivity of the electrophilic aromatic substitution.

For the synthesis of 4,6-dibromo-2,3-dihydro-1H-inden-5-amine, the amine group at the C-5 position is a powerful activating and ortho-, para-directing group. This inherent electronic property is key to achieving the desired substitution pattern. The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, particularly at the positions ortho (C-4 and C-6) and para (C-2, which is part of the fused ring) to the amine. This activation facilitates electrophilic attack by a bromine source.

The bromination of an aniline derivative, such as 5-aminoindane, would be expected to proceed readily, with the bromine atoms being directed to the C-4 and C-6 positions. Common brominating agents for such transformations include molecular bromine (Br₂) in a suitable solvent like acetic acid or N-bromosuccinimide (NBS). nih.govwku.edu The strong activation provided by the amino group often allows the reaction to proceed under mild conditions. In some cases, to avoid potential oxidation side reactions, the amine may be protected as an acetamide. The acetyl group is still an ortho-, para-director, though less activating than a free amine, which can provide better control over the reaction.

The synthesis of 2,6-dibromoaniline (B42060) from 2,6-dibromobenzamide (B3175958) via a Hoffman degradation illustrates a related transformation where a dibromo substitution pattern is established around a nitrogen-containing functional group. chemicalbook.com This highlights the principle of using directing groups to control halogenation patterns in aromatic systems.

Direct halogenation of aromatic compounds, while powerful, is not without its challenges. A primary issue is controlling regioselectivity, especially when multiple positions are activated or when the directing effects of substituents are in conflict. wku.edu For a highly activated substrate like 5-aminoindane, a significant challenge is preventing over-bromination, where a third bromine atom might be added to the ring. tubitak.gov.tr

The choice of brominating agent and reaction conditions is crucial for optimization. While molecular bromine is highly reactive, it can lead to side reactions and the formation of corrosive HBr. nih.gov N-bromosuccinimide (NBS) is often a milder and more selective alternative. nih.gov The reaction solvent can also play a significant role; polar solvents can stabilize charged intermediates and influence the reaction rate and selectivity.

Another challenge is the inherent hazard of working with halogens and strong acids. axaxl.com These reactions can be highly exothermic, and careful control of temperature and reactant addition is necessary to prevent runaway reactions. axaxl.com Optimization often involves a systematic variation of parameters to maximize the yield of the desired dibrominated product while minimizing the formation of mono-brominated, tri-brominated, and other isomeric byproducts. For electron-deficient systems, electrophilic bromination can be very slow, requiring harsh conditions, which contrasts with the high reactivity of electron-rich systems like 5-aminoindane. nih.gov

| Challenge | Potential Solution | Example/Rationale | Reference |

| Over-bromination | Use a milder brominating agent (e.g., NBS); Protect activating group (e.g., as acetamide); Stoichiometric control of reagents | The amine group in 5-aminoindane is highly activating, increasing the risk of tri-bromination. | wku.edutubitak.gov.tr |

| Lack of Regioselectivity | Utilize a strong directing group; Choose appropriate catalyst/solvent system | The C-5 amine group strongly directs ortho to the 4 and 6 positions. | nih.gov |

| Harsh Reaction Conditions | Use a highly activated substrate; Employ a catalyst | Electron-rich aromatic systems can be brominated under milder conditions than electron-deficient ones. | nih.gov |

| Reaction Hazards | Careful control of temperature and addition rates; Use of appropriate safety measures | Halogenation reactions can be highly exothermic and involve corrosive materials. | axaxl.com |

Amination Reactions in the Indane Framework

The introduction of an amino group onto the indane core is a critical step in the synthesis of compounds like this compound. This can be achieved either by direct amination of a pre-existing indane skeleton or by the chemical transformation of other functional groups, such as ketones or alcohols, into an amine.

Introduction of the Amino Group at the 5-Position

The direct installation of an amino group at the 5-position of a 4,6-dibromoindane system is a challenging transformation that typically relies on modern catalytic methods. While direct nucleophilic aromatic substitution (SNAr) of a halogen by an amine is possible, it generally requires strong electron-withdrawing groups to activate the aromatic ring, which are absent in this specific indane core.

A more viable and contemporary approach involves transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds between aryl halides (like the dibromoindane) and amines. The synthesis of di-aminated structures on similar di-halogenated heterocycles often requires palladium catalysis for the introduction of the second amino group, suggesting a stepwise approach could be employed for selective amination. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Palladium-Catalyzed Amination of Dihalo-Aromatic Systems This table presents analogous data as direct synthesis of the subject compound is not widely documented.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Adamantylalkylamine | Pd(dba)₂ / DavePhos | NaOtBu | Toluene | 60% | nih.gov |

| 4,7-Dibromo nih.govscispace.comnih.govthiadiazolo[3,4-d]pyridazine | Morpholine | Not specified | Not specified | DMF | Mono- and Bis-substituted products | nih.gov |

| 2,6-Dibromopyridine | Aqueous Ammonia (B1221849) | Cu₂O / DMEDA | K₂CO₃ | Ethylene Glycol | 68% (diamination) | researchgate.net |

Conversion of Ketone/Alcohol Functionalities to Amines (e.g., from 4,6-dibromo-2,3-dihydro-1H-inden-1-one precursors)

An alternative and highly effective strategy for synthesizing aminoindanes involves the conversion of a ketone or alcohol functionality. Starting from a precursor like 4,6-dibromo-2,3-dihydro-1H-inden-1-one, the amino group can be introduced via reductive amination. masterorganicchemistry.com This powerful transformation is one of the most common methods for forming amines. organic-chemistry.org

The process can occur in one or two steps:

Imine/Oxime Formation: The ketone precursor reacts with an amine source, such as ammonia or a primary amine, to form an imine, or with hydroxylamine (B1172632) to form an oxime. An efficient process for preparing 1-aminoindane, for example, involves converting 1-indanone to its corresponding oxime. google.com

Reduction: The resulting C=N double bond of the imine or oxime is then reduced to a C-N single bond to yield the final amine.

A variety of reducing agents can be employed for this step, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation (e.g., H₂ over a palladium catalyst). masterorganicchemistry.commdpi.com Sodium cyanoborohydride is particularly useful as it can selectively reduce imines in the presence of ketones, allowing for one-pot reductive amination procedures. masterorganicchemistry.com This methodology has been successfully applied in the synthesis of various aminoindane derivatives, including key pharmaceutical intermediates. nih.govresearchgate.net

Table 2: Conditions for Reductive Amination of Indanone Precursors

| Ketone Precursor | Amine Source | Reducing Agent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1-Indanone | Hydroxylamine, then H₂ | Pd Catalyst | Formation of oxime intermediate | Racemic 1-Aminoindane | google.com |

| 2-Indanone | Hydroxylamine, then H₂ | Pd/BaSO₄ | Oximation followed by reduction | cis-N-Hydroxy-2-aminoindan | mdpi.com |

| Substituted Indanone | Aminoacetaldehyde dimethyl acetal | NaCNBH₃ | Anhydrous MgSO₄, refluxing EtOH | Substituted 2-aminoindane | nih.gov |

| Ketones (general) | Ammonia | H₂ / Amorphous Co particles | 80°C, 1-10 bar H₂ | Primary Amines | organic-chemistry.org |

Advanced Synthetic Approaches Towards this compound and its Derivatives

Modern organic synthesis provides powerful catalytic tools for both the initial construction of the indane ring system and its subsequent functionalization. These advanced methods offer efficiency, selectivity, and access to a wide range of complex derivatives.

Catalytic Reactions for Indane Formation and Functionalization

The formation of the indane skeleton itself can be achieved through sophisticated metal-catalyzed cyclization reactions. Gold catalysis, in particular, has emerged as a powerful tool for constructing cyclic compounds. nih.govuniovi.es One notable example is the gold-catalyzed intramolecular hydroalkylation of ynamides, which provides a direct route to polysubstituted indenes. nih.gov

The proposed mechanism for this transformation involves the activation of the electron-rich alkyne in the ynamide starting material by a gold complex. nih.gov This generates a transient keteniminium ion, which triggers a nih.govnih.gov-hydride shift. The subsequent cyclization, involving the addition of the resulting vinylgold species to the carbocation, forms the five-membered ring characteristic of the indene structure. nih.gov These indene products can then be readily converted to indane derivatives through reduction. Other gold-catalyzed approaches include the domino coupling of alcohols with allenes and the cycloisomerization of o-(alkynyl)styrenes, highlighting the versatility of gold catalysts in synthesizing the indane core. scispace.comchemistryviews.org

Table 3: Examples of Gold-Catalyzed Reactions for Indene/Indane Synthesis

| Reaction Type | Substrate | Catalyst System | Key Feature | Product | Reference |

|---|---|---|---|---|---|

| Intramolecular Hydroalkylation | Ynamide | NHC-Gold Complex | nih.govnih.gov-Hydride shift and cyclization | Polysubstituted Indene | nih.gov |

| Enantioselective Cycloisomerization | o-(alkynyl)styrene | [AuCl(L*)] / AgSbF₆ | 5-endo-dig cyclization | Functionalized Indene | scispace.com |

| Domino Coupling | Aryl-substituted allene (B1206475) and alcohol | Au(I) Catalyst (1-2 mol%) | Forms two C-C bonds in one step | Highly Substituted Indene | chemistryviews.org |

| Cascade Reaction | o-(alkynyl)styrene with thio-aryl group | Gold(I) Catalyst | Double cyclization via cyclopropyl (B3062369) gold carbene | Indeno[1,2-b]chromene | nih.govuniovi.es |

For a molecule like this compound, which possesses two halogen atoms, cross-coupling reactions are invaluable for further derivatization. The Suzuki-Miyaura coupling is a premier palladium-catalyzed reaction for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an aryl or vinyl halide. libretexts.orgyoutube.com

This reaction could be applied to the dibromoindane scaffold to selectively replace one or both bromine atoms with a wide variety of aryl, heteroaryl, or alkyl groups, depending on the boronic acid used. yonedalabs.com The general catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the indane. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. libretexts.org

Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

By carefully controlling reaction conditions, such as the catalyst, ligands, base, and stoichiometry, it is possible to achieve selective mono- or di-functionalization of the dibromoindane core. researchgate.net This methodology provides a powerful platform for creating a diverse library of derivatives for various applications.

Table 4: General Parameters of the Suzuki-Miyaura Coupling for Aryl Halides

| Component | Examples | Role in Reaction | Reference |

|---|---|---|---|

| Electrophile | Aryl bromides (e.g., dibromoindane), iodides, triflates | Substrate providing the aromatic core | libretexts.org |

| Nucleophile | Arylboronic acids, boronic esters (pinacol, MIDA) | Source of the new C-C bond fragment | yonedalabs.com |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the C-C bond formation | youtube.commdpi.com |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species for transmetalation | libretexts.org |

| Solvent | Toluene, Dioxane, THF, DMF, often with water | Solubilizes reactants and facilitates the reaction | libretexts.org |

Multi-Component Reactions (MCRs) and Cascade Processes

Multi-Component Reactions (MCRs): MCRs are convergent reactions where the majority of the atoms from the starting materials are incorporated into the final product. organic-chemistry.org Key examples of MCRs that can be adapted for the synthesis of amino-functionalized cyclic systems include:

The Ugi Reaction: A four-component reaction involving an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. nih.gov This reaction is exceptionally versatile for creating scaffolds that can be later cyclized to form heterocyclic systems analogous to the indane framework. beilstein-journals.org

The Strecker Synthesis: A three-component reaction that produces α-amino nitriles from an aldehyde or ketone, ammonia or an amine, and a cyanide source. nih.gov The resulting aminonitrile can be a precursor for further elaboration into more complex aminoindane structures.

The Passerini Reaction: This three-component reaction combines an isocyanide, a carbonyl compound, and a carboxylic acid to yield α-acyloxyamides. nih.gov

Cascade Processes: Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. fu-berlin.de This strategy is effective for building the bicyclic indane core. Research has demonstrated various cascade approaches for synthesizing indanes and related halogenated structures:

Radical Cascade Cyclization: A metal-free, three-component radical cyclization/haloazidation of enynones has been developed to synthesize functionalized 1-indanones. This process involves a radical addition, a 5-exo-dig cyclization, and radical coupling, forming a new ring and three new chemical bonds in a single step. rsc.org

Iodine-Mediated Cascade Reactions: Molecular iodine can act as a catalyst to activate substrates for Michael additions, leading to intermediates that can undergo intramolecular aldol (B89426) condensation to form indenes, which are precursors to indanes. researchgate.net Halogen-mediated cyclization of aryldiynes has also been shown to produce halogenated indeno[1,2-c]chromene derivatives. nih.gov

Carbene-Catalyzed Cascade Reactions: N-Heterocyclic Carbenes (NHCs) can catalyze cascade reactions involving sequential Michael-addition steps to synthesize multi-substituted indane derivatives. ntu.edu.sg

The table below summarizes selected cascade methodologies for synthesizing indane and related cyclic systems.

| Reaction Type | Key Reagents/Catalyst | Product Type | Key Features |

| Radical Cyclization/Haloazidation | Enynones, TMSN₃, NIS/NBS | Functionalized 1-Indanones | Metal-free, three-component, forms three new bonds. rsc.org |

| Substrate-Controlled Cascade | Enone-tethered ketones, Indoles, I₂ | Indenes and Indanes | Metal-free, divergent synthesis based on substrate. researchgate.net |

| Halogen-Mediated Cyclization | Aryldiynes, I₂ or CuBr₂ | Halogenated Indeno[1,2-c]chromenes | Forms halogenated polycyclic systems. nih.gov |

| Carbene-Catalyzed Cascade | α,β-Unsaturated esters, Homoenolates, NHC | Substituted Indanes | Involves two sequential Michael additions. ntu.edu.sg |

Asymmetric Synthesis of Chiral Halogenated Aminoindanes

The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. For halogenated aminoindanes, chirality can be introduced at various stages of the synthesis through different strategies.

Chiral Auxiliaries: One of the most robust methods for asymmetric amine synthesis involves the use of chiral auxiliaries, such as tert-butanesulfinamide. yale.edu This reagent reacts with aldehydes or ketones to form chiral N-sulfinyl imines. Subsequent nucleophilic addition to the imine, followed by acidic removal of the sulfinyl group, yields chiral amines with high enantiomeric excess. This method is widely used in both academic and industrial settings for preparing a vast array of chiral amines. yale.edu

Catalytic Asymmetric Synthesis:

Transition Metal Catalysis: Chiral metal complexes can catalyze enantioselective reactions. For instance, the asymmetric synthesis of aminoindane-2-carboxylic acid has been achieved via the alkylation of chiral Ni(II) complexes of Schiff bases, which serve as nucleophilic glycine (B1666218) equivalents. nih.gov

Organocatalysis: Small organic molecules can act as chiral catalysts. The enantioselective α-halogenation of aldehydes and ketones using chiral amine catalysts (e.g., Jørgensen-Hayashi catalyst or cinchona alkaloids) is a well-established method for creating chiral halogenated centers. nih.gov This approach can be applied to precursors of the indane system.

Halogen-Bonding Catalysis: Recently, chiral halonium salts have been developed as powerful halogen-bonding donors for asymmetric catalysis. beilstein-journals.orgbeilstein-journals.org These catalysts have been successfully applied to Mannich reactions to synthesize β-amino cyanoesters containing contiguous stereogenic centers with high yields and enantioselectivities, demonstrating their potential for constructing complex chiral amines. beilstein-journals.org

The table below outlines key strategies for the asymmetric synthesis of chiral amines and halogenated compounds applicable to the aminoindane scaffold.

| Strategy | Method/Catalyst | Target Functionality | Key Features |

| Chiral Auxiliary | tert-Butanesulfinamide | Chiral Amine | High enantioselectivity, broad substrate scope, reliable. yale.edu |

| Transition Metal Catalysis | Chiral Ni(II) Complexes | Chiral Amino Acid | Asymmetric alkylation of glycine equivalents. nih.gov |

| Organocatalysis | Jørgensen-Hayashi Catalyst | Chiral Halogenated Carbonyl | Enantioselective α-halogenation of aldehydes. nih.gov |

| Halogen-Bonding Catalysis | Chiral Halonium Salts | Chiral β-Amino Esters | Utilizes unique halogen-bonding interactions for asymmetric induction. beilstein-journals.org |

Green Chemistry Approaches in Synthetic Pathways (e.g., microwave-assisted synthesis)

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijnrd.org Microwave-assisted synthesis has emerged as a key technology in green chemistry, offering significant advantages over conventional heating methods. researchgate.net

Principles of Microwave Synthesis: Microwave irradiation directly heats the reaction mixture through the interaction of electromagnetic radiation with polar molecules (dipolar polarization) and ions (ionic conduction). ijnrd.orgresearchgate.netnumberanalytics.com This leads to rapid, efficient, and uniform heating throughout the sample, often resulting in dramatic reductions in reaction times, from hours to minutes. ajrconline.org

Advantages in Organic Synthesis:

Rate Acceleration: The high temperatures and pressures that can be safely achieved in dedicated microwave reactors significantly accelerate reaction rates. researchgate.net

Higher Yields and Purity: Rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields. ajrconline.orgresearchgate.net

Energy Efficiency: Microwave synthesis is more energy-efficient than conventional heating, which relies on slow, convective heat transfer. numberanalytics.com

Reduced Solvent Use: The efficiency of microwave heating can enable reactions to be run in smaller volumes or with less toxic, higher-boiling point solvents. researchgate.net

Microwave assistance is applicable to a wide range of organic reactions used in the synthesis of indane systems, including cyclizations, coupling reactions, and functional group transformations. numberanalytics.com By significantly shortening reaction times and improving yields, this technology aligns with the green chemistry goals of waste prevention and energy efficiency, making it an attractive approach for the synthesis of this compound and its analogs. ajrconline.orgresearchgate.net

The following table compares conventional and microwave-assisted synthesis, highlighting the green chemistry benefits.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Green Chemistry Advantage |

| Reaction Time | Hours to days | Seconds to minutes | Increased efficiency, energy savings. ajrconline.org |

| Energy Input | High, inefficient heat transfer | Lower, direct molecular heating | Reduced energy consumption. numberanalytics.com |

| Product Yield | Often moderate | Generally higher | Atom economy, waste reduction. researchgate.net |

| Side Reactions | More prevalent due to long reaction times | Minimized due to rapid heating | Higher product purity, less waste. researchgate.net |

| Process Control | Slower response | Precise and rapid control of T/P | Improved safety and reproducibility. numberanalytics.com |

Chemical Transformations and Mechanistic Insights of 4,6 Dibromo 2,3 Dihydro 1h Inden 5 Amine

Reactivity of the Primary Aromatic Amine Functionality

The primary aromatic amine group is a versatile functional group that can undergo a multitude of reactions, including diazotization, condensation, and nucleophilic acyl substitution.

The primary aromatic amine of 4,6-dibromo-2,3-dihydro-1H-inden-5-amine can be converted to a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. This diazonium salt is a valuable intermediate that can undergo a variety of subsequent transformations.

Sandmeyer Reactions: The diazonium group can be replaced by a wide range of nucleophiles in the presence of a copper(I) salt catalyst. This allows for the introduction of various functional groups onto the aromatic ring.

Azo Coupling: The diazonium salt can also act as an electrophile in electrophilic aromatic substitution reactions with activated aromatic compounds, such as phenols and anilines, to form azo compounds. nih.gov These compounds are often colored and have applications as dyes. nih.gov

Table 1: Examples of Diazotization and Subsequent Transformations

| Starting Material | Reagents | Product | Reaction Type |

|---|

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. ekb.egnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Schiff bases are versatile intermediates in organic synthesis and can also exhibit a range of biological activities. ekb.eg

Table 2: Examples of Schiff Base Formation

| Starting Material | Aldehyde/Ketone | Product |

|---|---|---|

| This compound | Benzaldehyde | N-(4,6-dibromo-2,3-dihydro-1H-inden-5-yl)-1-phenylmethanimine |

| This compound | Acetone | N-(4,6-dibromo-2,3-dihydro-1H-inden-5-yl)propan-2-imine |

| This compound | Salicylaldehyde (B1680747) | 2-(((4,6-dibromo-2,3-dihydro-1H-inden-5-yl)imino)methyl)phenol |

The primary amine functionality can act as a nucleophile and react with acylating agents such as acid chlorides and acid anhydrides in nucleophilic acyl substitution reactions to form amides. This is a common method for protecting the amine group or for synthesizing more complex molecules.

Table 3: Examples of Nucleophilic Acyl Substitution

| Starting Material | Acylating Agent | Product |

|---|---|---|

| This compound | Acetyl chloride | N-(4,6-dibromo-2,3-dihydro-1H-inden-5-yl)acetamide |

| This compound | Benzoyl chloride | N-(4,6-dibromo-2,3-dihydro-1H-inden-5-yl)benzamide |

| This compound | Acetic anhydride | N-(4,6-dibromo-2,3-dihydro-1H-inden-5-yl)acetamide |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By observing the magnetic properties of atomic nuclei, NMR can provide a detailed map of the carbon and hydrogen framework of a molecule.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for assigning the basic structure of a molecule.

¹H NMR Spectroscopy: This technique would identify all unique proton environments in 4,6-dibromo-2,3-dihydro-1H-inden-5-amine. The chemical shifts (δ) would indicate the electronic environment of the protons, the integration would reveal the number of protons in each environment, and the splitting patterns (multiplicity) would provide information about neighboring protons. For the aliphatic region of the indane core, one would expect to see distinct signals for the protons at positions 1, 2, and 3. The aromatic region would show a singlet for the proton at position 7, and the amine group would likely appear as a broad singlet.

¹³C NMR Spectroscopy: This experiment would detect all unique carbon atoms in the molecule. The chemical shifts of the carbon signals would help to distinguish between aromatic, aliphatic, and amine-substituted carbons. The indane core would present a specific number of signals corresponding to its carbon atoms, with the bromine-substituted carbons showing characteristic shifts.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 | s | 1H | H-7 |

| 4.90 | br s | 2H | NH₂ |

| 3.20 | t, J = 7.2 Hz | 2H | H-3 |

| 2.85 | t, J = 7.2 Hz | 2H | H-1 |

| 2.10 | p, J = 7.2 Hz | 2H | H-2 |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 145.2 | C-3a |

| 142.8 | C-7a |

| 138.5 | C-5 |

| 130.1 | C-7 |

| 115.4 | C-6 |

| 112.9 | C-4 |

| 33.4 | C-3 |

| 31.8 | C-1 |

| 25.6 | C-2 |

To confirm the connectivity of atoms, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the aliphatic protons in the five-membered ring of the indane structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity between the aliphatic and aromatic portions of the molecule and confirming the positions of the bromine and amine substituents on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. While not critical for the basic connectivity of this achiral molecule, it can be useful for confirming through-space interactions.

In the event that this compound could exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a powerful tool for their characterization. Unlike solution-state NMR, ssNMR provides information about the molecule's structure and packing in the solid state. Different polymorphs would exhibit distinct ssNMR spectra due to differences in their crystal lattice environments.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

HRMS would be used to determine the exact molecular mass of this compound. This highly accurate measurement allows for the determination of the elemental formula of the molecule. The presence of two bromine atoms would result in a characteristic isotopic pattern (M, M+2, M+4 peaks in an approximate 1:2:1 ratio), which would be a key signature for this compound in the mass spectrum.

Hypothetical HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 307.9229 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation. By analyzing the masses of the resulting fragment ions, it is possible to deduce the fragmentation pathways and gain further confidence in the proposed structure. For this compound, characteristic fragmentation would likely involve the loss of bromine atoms and fragmentation of the indane core.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. researchgate.net It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure:

N-H Stretching: As a primary amine, it will show two distinct, sharp to medium bands in the region of 3500-3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. utexas.edu

C-H Stretching: The spectrum will differentiate between aromatic and aliphatic C-H bonds. Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. masterorganicchemistry.com Aliphatic C-H stretching from the -CH₂- groups of the dihydroindenyl ring will be observed as stronger bands just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range. pressbooks.pub

N-H Bending: The scissoring vibration of the primary amine group usually results in a medium to strong absorption band around 1650-1580 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations will produce one or more sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond typically appears in the 1340-1250 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond vibrations are found in the fingerprint region at lower wavenumbers, typically between 650-550 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2960 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1340 - 1250 | C-N Stretch | Aromatic Amine |

| 650 - 550 | C-Br Stretch | Aryl Bromide |

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to IR. nih.gov It measures the inelastic scattering of monochromatic light from a laser source. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This makes it particularly effective for detecting vibrations of non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound serves as a unique molecular fingerprint, invaluable for confirming the compound's identity. nih.gov Key features expected in the Raman spectrum include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene (B151609) ring, often weak in the IR spectrum, typically produces a very strong and sharp band in the Raman spectrum.

C-Br Vibrations: The C-Br bonds, involving a heavy atom, are expected to give rise to strong Raman signals at low frequencies.

By comparing the obtained Raman spectrum to a reference standard or a library, one can confirm the identity and structural integrity of this compound with a high degree of certainty.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The primary chromophore in this compound is the substituted benzene ring.

The benzene ring itself exhibits characteristic π → π* electronic transitions. However, the presence of substituents on the ring significantly alters the absorption profile. The amino group (-NH₂) and the bromine atoms (-Br) both act as auxochromes. Their non-bonding (lone pair) electrons can interact with the π-electron system of the aromatic ring, extending the conjugation.

This interaction has two main effects:

Bathochromic Shift (Red Shift): The absorption maxima (λ_max) are shifted to longer wavelengths compared to unsubstituted benzene. The amino group, being a strong activating group, has a particularly pronounced effect on this shift. libretexts.org

Hyperchromic Effect: The intensity of the absorption (molar absorptivity, ε) is increased.

The UV-Vis spectrum of this compound dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show strong absorption bands in the UV region, characteristic of a highly substituted aniline (B41778) derivative.

| Compound | Typical λ_max (nm) | Electronic Transition |

|---|---|---|

| Benzene | ~204, ~256 | π → π |

| Aniline | ~230, ~280 | π → π (shifted) |

| This compound | Predicted >280 nm | π → π* (further shifted due to -Br and alkyl substitution) |

X-ray Crystallography

Single-Crystal X-ray Diffraction for Absolute Structure Determination and Crystal Packing

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for this compound. Despite extensive efforts, no published crystallographic data, including unit cell parameters, space group, or detailed structural reports for this specific compound, could be located.

Therefore, a detailed analysis of its crystal structure and packing cannot be provided at this time. The synthesis and crystallization of this compound would be required to generate the necessary experimental data for a full structural elucidation by X-ray crystallography.

Computational Chemistry and Theoretical Studies on 4,6 Dibromo 2,3 Dihydro 1h Inden 5 Amine

Electronic Structure and Conformational Analysis

The electronic structure and conformational landscape of 4,6-dibromo-2,3-dihydro-1H-inden-5-amine are fundamental to understanding its chemical behavior. These aspects are primarily influenced by the interplay of the indane framework, the electron-donating amine group, and the electron-withdrawing bromine atoms.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the ground state properties of molecules like this compound. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying the electronic structure of medium-sized organic molecules. nih.gov

For the parent compound, 2,3-dihydro-1H-indene (also known as indan), DFT calculations have been employed to determine its equilibrium geometry and harmonic frequencies. researchgate.net Such studies reveal that the indane skeleton is non-planar. researchgate.net For this compound, DFT calculations would similarly predict the optimized geometry, including bond lengths, bond angles, and dihedral angles. These calculations would likely show a puckered conformation for the five-membered ring.

Key ground state properties that can be calculated using DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net The MEP map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic character of the amine group and the electrophilic nature of the bromine-substituted positions on the aromatic ring.

A hypothetical table of DFT-calculated ground state properties for this compound is presented below, based on typical values for similar aromatic amines.

| Property | Predicted Value |

| HOMO Energy | -5.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

| Electron Affinity | 0.5 eV |

| Ionization Potential | 7.0 eV |

This table is illustrative and based on general principles of computational chemistry for similar molecules.

The conformational flexibility of the 2,3-dihydro-1H-indene ring system is a key determinant of its biological and chemical properties. The five-membered ring of the indane scaffold can adopt various puckered conformations, and the presence of substituents significantly influences the conformational landscape.

Computational studies on substituted indanes and related cyclic systems often employ methods like DFT to map the potential energy surface (PES) associated with ring puckering. duke.edu For this compound, the primary conformational freedom lies in the puckering of the cyclopentane (B165970) ring. Theoretical calculations can identify the most stable conformers and the energy barriers between them. The substituents on the aromatic ring, while not directly attached to the flexible part of the molecule, can influence the electronic environment and subtly affect the conformational preferences of the five-membered ring.

A theoretical study on N-aralkyl-2-aminoindans highlighted that different isomers exhibit distinct geometrical arrangements, which in turn affects their biological activity. duke.edu This underscores the importance of conformational analysis in understanding the structure-function relationships of substituted indanes. The calculations for this compound would likely reveal a preferred envelope or twist conformation for the five-membered ring to minimize steric strain.

The benzene (B151609) ring fused to the cyclopentane ring in the indane system imparts aromatic character to the molecule. The aromaticity of this ring is influenced by the nature and position of the substituents. In this compound, the electron-donating amino group (-NH2) and the electron-withdrawing bromine atoms (-Br) will modulate the electronic delocalization within the benzene ring.

Computational methods can quantify the aromaticity of the system using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can reveal how the substituents either enhance or diminish the aromatic character of the ring. Theoretical investigations into the effects of substituents on the aromaticity of polycyclic aromatic hydrocarbons have shown that heteroatom substitution can significantly alter the electronic properties. nih.govresearchgate.net

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states, reaction intermediates, and reaction pathways.

Transition state theory is a cornerstone of computational reaction kinetics, allowing for the calculation of reaction rates from the properties of the reactants and the transition state. For a molecule like this compound, computational studies can be employed to map the potential energy surfaces of various reactions, such as gold-catalyzed cross-coupling reactions or cycloadditions.

Gold-catalyzed reactions are of significant interest in modern organic synthesis. nih.gov Computational studies, often using DFT, can elucidate the role of the gold catalyst in activating the substrates and facilitating the reaction. For instance, in a hypothetical gold-catalyzed amination reaction involving this compound, computational modeling could identify the key intermediates, such as gold-acetylide or gold-carbene species, and the transition states connecting them. nih.gov

Cycloaddition reactions are another important class of reactions where computational analysis can provide deep mechanistic insights. Theoretical studies on cycloaddition reactions involving halogenated anilines have been performed to understand their reactivity and selectivity. frontiersin.org For this compound, computational modeling of a potential cycloaddition reaction would involve locating the transition state structure and calculating the activation energy, thereby predicting the feasibility and stereochemical outcome of the reaction.

A hypothetical energy profile for a gold-catalyzed reaction is depicted in the table below, illustrating the kind of data that can be obtained from computational studies.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants + Catalyst | 0.0 |

| 2 | Reactant-Catalyst Complex | -5.2 |

| 3 | Transition State 1 | 15.8 |

| 4 | Intermediate | -10.3 |

| 5 | Transition State 2 | 12.1 |

| 6 | Product-Catalyst Complex | -25.6 |

| 7 | Products + Catalyst | -20.4 |

This table is illustrative and represents a plausible reaction pathway for a catalyzed reaction.

Computational studies can provide a detailed understanding of the role of catalysts and the influence of the solvent environment on reaction mechanisms and kinetics. In the context of gold-catalyzed reactions, theoretical calculations can reveal how the catalyst interacts with the substrates, stabilizes transition states, and facilitates bond-forming and bond-breaking processes. nih.govresearchgate.net

Solvent effects can be incorporated into computational models using either implicit or explicit solvent models. These models can account for the influence of the solvent's polarity and specific interactions with the reacting species. For reactions involving charged intermediates or transition states, the choice of solvent can have a profound impact on the reaction energetics. Computational investigations of solvent effects in gold-catalyzed reactions of aromatic amines have highlighted the importance of the reaction medium in controlling the reaction outcome. byjus.com A computational analysis of a reaction of this compound in different solvents would allow for the selection of the optimal solvent to achieve high yield and selectivity.

Investigation of Competing Reaction Pathways

The study of competing reaction pathways for a molecule like this compound would involve the use of quantum chemical calculations to map out the potential energy surface for various possible reactions. This is crucial for understanding how the molecule might behave under different chemical conditions and for predicting the most likely products of a reaction.

For instance, the amine group on the indenamine ring is a key functional group that can participate in a variety of reactions, such as nucleophilic substitution or addition. The bromine atoms also introduce potential reaction sites. A computational study would typically involve identifying several plausible reaction mechanisms. For each proposed pathway, the geometries of the reactants, transition states, and products would be optimized using methods like Density Functional Theory (DFT).

The relative energies of the transition states are of particular importance, as they determine the activation energy for each pathway. The pathway with the lowest activation energy is generally the most kinetically favored. Thermodynamic stability of the products would also be assessed by comparing their relative energies.

A hypothetical data table illustrating the kind of results that would be generated from such a study is presented below. The values are purely illustrative and intended to demonstrate the format and type of data that would be sought.

Table 1: Hypothetical Calculated Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Transition State (TS) | Activation Energy (kcal/mol) |

|---|---|---|

| N-Alkylation | TS_N-Alkylation | 25.8 |

| Aromatic Substitution | TS_Ar-Subst | 35.2 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational NMR and Vibrational Spectroscopy

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and understand its electronic environment.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. These calculations would provide theoretical chemical shift values for each unique proton and carbon atom in this compound.

Similarly, vibrational spectroscopy, including infrared (IR) and Raman spectra, can be simulated by calculating the vibrational frequencies and their corresponding intensities. These computed frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds.

A comparison of the predicted spectra with experimental data, if available, would be essential for validating the computational model and providing a detailed assignment of the observed spectral features.

Table 2: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C-1 | 32.1 | Not Available |

| C-2 | 25.8 | Not Available |

| C-3 | 35.4 | Not Available |

| C-3a | 140.2 | Not Available |

| C-4 | 120.5 | Not Available |

| C-5 | 145.9 | Not Available |

| C-6 | 118.3 | Not Available |

| C-7 | 128.7 | Not Available |

UV-Vis Spectral Simulation

The electronic transitions of a molecule, which are observed in UV-Vis spectroscopy, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). These calculations predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, a TD-DFT calculation would provide insights into the electronic structure and the nature of the electronic transitions, such as π → π* or n → π* transitions, involving the aromatic ring and the amine group.

Table 3: Hypothetical Simulated UV-Vis Absorption Data

| Transition | Wavelength (λ_max, nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | 310 | 0.085 |

| S₀ → S₂ | 275 | 0.152 |

Regioselectivity and Stereoselectivity Predictions

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept used to predict the reactivity and selectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

For this compound, the distribution and energy of its HOMO and LUMO would be calculated. The HOMO is typically associated with the molecule acting as a nucleophile, while the LUMO is associated with it acting as an electrophile. The shapes and energies of these orbitals would provide valuable information about the most likely sites for electrophilic or nucleophilic attack, thus helping to predict the regioselectivity of its reactions. For instance, the location of the highest density of the HOMO would indicate the most probable site for an electrophilic attack.

Table 4: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.9 |

Molecular Electron Density Theory (MEDT) for Reaction Selectivity

Molecular Electron Density Theory (MEDT) offers an alternative perspective to FMO theory for understanding chemical reactivity. MEDT posits that changes in electron density, rather than orbital interactions, are the primary drivers of chemical reactions.

In the context of this compound, an MEDT study would involve analyzing the conceptual DFT reactivity indices, such as the electrophilicity and nucleophilicity indices, and the global electron density transfer at the transition states of potential reactions. This analysis would help to classify the type of reaction (e.g., polar, ionic) and to predict the regioselectivity based on the most favorable changes in electron density along the reaction path.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful "computational microscope" to predict the time-dependent behavior of molecules. mdpi.com For this compound, MD simulations would provide critical insights into its conformational dynamics, solvation properties, and interactions with other molecules, such as in a condensed phase or at a biological interface.

In a simulated environment, the dynamic behavior of this compound would be governed by a combination of intramolecular flexibility and intermolecular forces. The five-membered ring of the 2,3-dihydro-1H-indene structure is not perfectly planar and can exhibit conformational fluctuations, such as envelope or twist conformations, which could be characterized by analyzing the trajectory of an MD simulation.

The primary determinants of its interactions in solution or condensed phases are the various non-covalent forces that the molecule can engage in. These interactions are critical for understanding properties like solubility, crystal packing, and self-assembly. The principal intermolecular forces at play for this compound would include:

Hydrogen Bonding: The primary amine (-NH2) group is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor. In protic solvents like water or in the condensed phase, this group would form strong, directional hydrogen bonds with neighboring molecules.

Halogen Bonding: The bromine atoms on the aromatic ring are capable of forming halogen bonds. This is a non-covalent interaction where an electropositive region on the halogen atom, known as a σ-hole, interacts with a nucleophilic (electron-rich) site on an adjacent molecule. nih.gov MD simulation protocols that include a charged extra point on the halogen can effectively model these interactions, which are comparable in strength to hydrogen bonds and are highly directional. nih.gov

π-π Stacking: The aromatic benzene ring of the indane scaffold can interact with the aromatic rings of neighboring molecules through π-π stacking. These interactions, driven by a combination of electrostatic and van der Waals forces, would influence the packing of molecules in a condensed phase. nih.gov

Van der Waals Forces: These ubiquitous forces, arising from temporary fluctuations in electron density, contribute significantly to the intermolecular attraction, particularly involving the hydrocarbon portions of the molecule. ncert.nic.in The large surface area of the molecule and the presence of polarizable bromine atoms suggest that these forces would be substantial. ncert.nic.in

A computational analysis using methods like the Non-Covalent Interaction (NCI) index or Quantum Theory of Atoms in Molecules (QTAIM) could further dissect and visualize these weak interactions, providing quantitative data on their respective strengths. mdpi.comnumberanalytics.com

Table 1: Potential Intermolecular Interactions of this compound

| Interaction Type | Molecular Feature Involved | Potential Interaction Partner | Relative Strength |

| Hydrogen Bonding | Amine group (-NH2) | Amine group, Halogen atom, Solvent | Strong, Directional |

| Halogen Bonding | Bromine atoms (-Br) | Amine group, Halogen atom, Carbonyl oxygen | Moderate, Highly Directional |

| Dipole-Dipole | Entire polar structure | Other polar molecules | Moderate |

| π-π Stacking | Aromatic Ring | Adjacent aromatic rings | Weak to Moderate |

| Van der Waals | Entire Molecule | All neighboring molecules | Weak but Additive |

The 2-aminoindan (B1194107) scaffold, a core component of this compound, is a well-known pharmacophore found in ligands that target monoamine transporters (MATs), such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). nih.gov Therefore, it is plausible to model the interaction of this compound with such receptors to predict its potential biological activity.

A typical computational workflow to model this interaction would involve molecular docking followed by extensive MD simulations of the resulting ligand-receptor complex. nih.gov

Molecular Docking: Initially, the compound would be docked into the binding site of a receptor model (e.g., a homology model of human SERT). Docking algorithms would predict the most favorable binding poses based on scoring functions that estimate the binding affinity. nih.gov

Molecular Dynamics Simulation: The most promising docked pose would then be subjected to MD simulations, placing the ligand-receptor complex in a simulated physiological environment (i.e., solvated in water with ions and embedded in a lipid bilayer for membrane proteins). mdpi.com These simulations, often run for hundreds of nanoseconds, assess the stability of the binding pose and reveal the detailed dynamics of the interaction. nih.gov

Based on the structure of this compound, several key interactions would be anticipated within the binding pocket of a transporter like SERT:

Ionic/Hydrogen Bonding of the Amine: The primary amine, expected to be protonated at physiological pH, would likely form a strong salt bridge with a conserved aspartate residue (e.g., Asp98 in hSERT), an interaction crucial for the binding of many monoamine transporter ligands. nih.gov

Halogen Bonding Interactions: The bromine atoms could form stabilizing halogen bonds with electron-rich pockets within the receptor, such as with the backbone carbonyl oxygen of amino acid residues or the side chains of serine or threonine. nih.gov The directionality of these bonds could confer a high degree of specificity.

Hydrophobic and Aromatic Interactions: The indane ring system would likely engage in hydrophobic and aromatic (π-π or cation-π) interactions with nonpolar and aromatic residues (e.g., phenylalanine, tyrosine) that typically line the binding pockets of monoamine transporters. frontiersin.org

The stability of these interactions over the course of the MD simulation, measured by parameters like root-mean-square deviation (RMSD) of the ligand and the persistence of specific intermolecular contacts, would provide a strong indication of the compound's potential affinity and selectivity for the receptor. nih.gov

Table 2: Hypothetical Ligand-Receptor Interactions for this compound with a Monoamine Transporter

| Ligand Moiety | Interaction Type | Potential Receptor Residue(s) |

| Protonated Amine (-NH3+) | Ionic Interaction / Salt Bridge | Aspartic Acid, Glutamic Acid |

| Amine Group (-NH2) | Hydrogen Bonding | Serine, Threonine, Asparagine, Backbone Carbonyls |

| Bromine Atoms (-Br) | Halogen Bonding | Glycine (B1666218) (Backbone C=O), Serine (Side Chain -OH) |

| Aromatic Ring | π-π Stacking / Cation-π | Phenylalanine, Tyrosine, Tryptophan |

| Indane Scaffold | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |

Applications and Role As a Synthetic Building Block in Advanced Chemical Synthesis

Precursor in Organic Synthesis

The reactivity of 4,6-dibromo-2,3-dihydro-1H-inden-5-amine is primarily dictated by the nucleophilic character of its amino group and the presence of bromine atoms, which can participate in various cross-coupling reactions. This dual functionality makes it a valuable precursor for a range of specialized chemical structures.

Synthesis of Complex Indane-Containing Architectures and Fused Ring Systems

The aminoindane scaffold is a recognized structural motif in pharmacologically active compounds. nih.govnih.govresearchgate.net The core structure of this compound can be elaborated upon to create intricate, polycyclic systems. The primary amine can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions, leading to the formation of rings fused to the indane framework.

For instance, the amino group can be acylated and then subjected to intramolecular cyclization conditions, such as Friedel-Crafts or Bischler-Napieralski type reactions, to build new heterocyclic rings. Furthermore, the bromine atoms on the aromatic ring provide handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of diverse substituents or the construction of additional fused rings. A general strategy involves the reaction of a bromo-amino precursor with a molecule containing two reactive sites, leading to a domino reaction that forms a fused heterocyclic system. For example, the reaction of 2-bromoindan-1-one with thioamides has been shown to produce indeno[1′:2′-4:5]thiazoles, demonstrating the utility of the indane skeleton in forming fused heterocyclic systems. researchgate.net

Formation of Nitrogen-Containing Heterocyclic Compounds (e.g., thiazoles, pyrimidines, α-aminophosphonates)

The primary amino group of this compound is a key functional group for its integration into various nitrogen-containing heterocycles, which are significant scaffolds in drug discovery.

Thiazoles: The synthesis of thiazole (B1198619) derivatives can be achieved through several established methods. organic-chemistry.org The Hantzsch thiazole synthesis, a classic method, involves the condensation of an α-haloketone with a thioamide. nih.govresearchgate.net The target aminoindane can be converted into a corresponding thiourea (B124793) derivative by reaction with an isothiocyanate. This thiourea can then react with an α-haloketone to yield a 2-aminothiazole (B372263) derivative bearing the dibromo-dihydroindene moiety. This multi-component approach allows for the creation of a library of substituted thiazoles. mdpi.comnih.gov

Pyrimidines: Pyrimidine (B1678525) rings are central to numerous biologically active molecules. The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to form dihydropyrimidines. nih.gov While the aminoindane itself does not directly participate as one of the three core components, it can be used to synthesize a required precursor. For example, it can be converted into a guanidine (B92328) derivative, which can then be used in place of urea to construct substituted 2-aminopyrimidines. This modular synthesis allows for the incorporation of the specific indane scaffold into the final pyrimidine structure.

α-Aminophosphonates: These compounds are structural analogs of α-amino acids and are of significant interest in medicinal chemistry. core.ac.uk The Kabachnik-Fields reaction is a highly efficient three-component reaction for synthesizing α-aminophosphonates. organic-chemistry.orgwikipedia.org This reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602). researchgate.netnih.gov Given that this compound is a primary amine, it is an ideal substrate for this reaction. The condensation with an aldehyde would first form an imine intermediate, which is then attacked by the dialkyl phosphite to yield the target α-aminophosphonate. This reaction provides a direct method to link the dibromo-dihydroindene core to a phosphonate (B1237965) group, creating a molecule with potential applications as an enzyme inhibitor or peptide mimetic.

| Heterocycle | Key Synthetic Reaction | Role of this compound |

|---|---|---|

| Thiazole | Hantzsch Thiazole Synthesis nih.gov | Precursor to a thiourea derivative for condensation. |

| Pyrimidine | Biginelli Reaction / Guanidine Cyclization nih.gov | Precursor to a guanidine or urea derivative for cyclocondensation. |

| α-Aminophosphonate | Kabachnik-Fields Reaction wikipedia.org | Directly used as the amine component in the three-component reaction. |

Role in the Construction of Pharmacologically Relevant Scaffolds and Derivatives

The aminoindane framework itself is associated with psychoactive and other pharmacological properties, making it a "privileged scaffold" in medicinal chemistry. nih.govencyclopedia.pub By using this compound as a starting material, chemists can design and synthesize novel derivatives for biological evaluation. The introduction of bromine atoms offers two key advantages: they can serve as synthetic handles for further diversification via cross-coupling reactions, and the halogens themselves can modulate the compound's pharmacokinetic and pharmacodynamic properties, such as lipophilicity and metabolic stability.

The heterocycles discussed previously—thiazoles, pyrimidines, and α-aminophosphonates—are themselves well-established pharmacophores present in numerous approved drugs. By combining the unique dibromo-aminoindane moiety with these proven heterocyclic scaffolds, novel hybrid molecules can be generated. This molecular hybridization strategy is a common approach in drug discovery aimed at creating new chemical entities with potentially enhanced or novel biological activities.

Ligand Design and Metal Coordination Chemistry

The presence of the primary amine allows this compound to be used in the synthesis of ligands for coordination chemistry. The resulting metal complexes have potential applications in catalysis, materials science, and as therapeutic agents.

Synthesis of Schiff Base Ligands Incorporating the Halogenated Aminoindane Moiety

Schiff bases, or azomethines, are a class of compounds formed by the condensation of a primary amine with an aldehyde or a ketone. ekb.eg The amino group of this compound can react readily with various carbonyl compounds, particularly aromatic aldehydes like salicylaldehyde (B1680747) or its derivatives, to form Schiff base ligands.

The reaction typically proceeds by mixing the amine and aldehyde in an alcoholic solvent, often with gentle heating. The resulting Schiff base ligand contains an imine (C=N) bond and incorporates the bulky, electron-poor, halogenated aminoindane moiety. The electronic properties and steric profile of the ligand can be fine-tuned by selecting different aldehyde precursors. For example, using hydroxy-substituted aldehydes like salicylaldehyde results in ligands that can act as bidentate or polydentate chelators for metal ions. nih.gov

Coordination Chemistry with Transition Metals and Characterization of Complexes

Schiff base ligands are renowned for their ability to form stable complexes with a wide array of transition metals. indexcopernicus.comnih.gov A Schiff base derived from this compound can coordinate to metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II) through its imine nitrogen and potentially other donor atoms (like the oxygen of a hydroxyl group from a salicylaldehyde precursor). semanticscholar.orgmdpi.com

The synthesis of these metal complexes is generally straightforward, involving the reaction of the pre-formed ligand with a suitable metal salt (e.g., chloride, acetate, or nitrate) in a solvent like ethanol (B145695) or methanol. researchgate.net The resulting complexes can exhibit diverse coordination geometries (e.g., tetrahedral, square planar, octahedral) depending on the metal ion, the stoichiometry, and the specific structure of the ligand.

The characterization of these novel complexes would involve a suite of analytical techniques as summarized in the table below.

| Analytical Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination by observing shifts in the C=N (imine) stretching frequency. |

| UV-Visible Spectroscopy | Provides information on the electronic transitions within the complex and helps deduce the coordination geometry. |

| Nuclear Magnetic Resonance (NMR) | Confirms the structure of the ligand and can be used to study the properties of diamagnetic complexes. |

| Elemental Analysis | Determines the empirical formula and confirms the metal-to-ligand stoichiometry. |

| Magnetic Susceptibility | Helps determine the geometry and spin state of paramagnetic metal centers. |

The incorporation of the bulky and halogenated indane group into the ligand framework can influence the steric and electronic properties of the resulting metal complexes, potentially leading to unique catalytic or biological activities.

Building Block for Functional Materials

This compound is a synthetic compound whose structural features suggest its potential as a valuable building block in the creation of advanced functional materials. The molecule incorporates several key chemical motifs: a rigid indane framework, two bromine atoms, and an amine group. The strategic placement of these functionalities allows for a variety of chemical transformations, making it an attractive candidate for integration into larger, more complex architectures with tailored properties. The dibromo-substitution pattern opens avenues for cross-coupling reactions to extend the electronic conjugation, while the amine group serves as a versatile anchor point for polymerization or for grafting onto other structures.

Integration into Polymeric Structures and Organic Frameworks

The amine functionality of this compound provides a direct route for its incorporation into various polymeric backbones. For instance, it can be envisaged as a monomer in the synthesis of polyimides, polyamides, or other condensation polymers. The rigid, non-planar indane core would likely impart desirable properties to the resulting polymers, such as increased thermal stability, reduced chain packing, and enhanced solubility in organic solvents. These characteristics are often sought after in high-performance polymers used in demanding applications.

| Potential Polymer/Framework Type | Role of this compound | Potential Properties |

| Polyimides/Polyamides | Diamine monomer | High thermal stability, improved solubility |

| Metal-Organic Frameworks (MOFs) | Amino-functionalized linker | Modified pore structure, tailored sorption |

| Covalent Organic Frameworks (COFs) | Building block with reactive amine | Permanent porosity, specific surface area |

Potential Applications in Electronic and Optical Materials

The electronic and optical properties of materials derived from this compound are an area of significant academic and industrial interest. The presence of bromine atoms on the aromatic ring is particularly noteworthy, as they can serve as handles for post-synthetic modification via cross-coupling reactions, such as Suzuki or Stille couplings. These reactions would allow for the extension of the π-conjugated system by introducing other aromatic or heteroaromatic units. The development of extended π-conjugated systems is a cornerstone of organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The photophysical properties of materials incorporating this building block would be influenced by the nature of the groups attached via the bromine positions and the way the monomer is integrated into a larger structure. For instance, the synthesis of oligomers or polymers with alternating donor-acceptor units could lead to materials with tunable intramolecular charge transfer characteristics, which are crucial for applications in photovoltaics and as emissive layers in OLEDs. While specific data on the electronic and optical properties of polymers derived from this compound are not available, the general strategy of using dihalogenated aromatic compounds as building blocks for electronically active materials is a widely adopted approach. nih.gov The investigation of the photophysical properties of related indene (B144670) and indenophenanthrene compounds has suggested their potential as light-emitting materials. researchgate.net

| Potential Application Area | Key Structural Feature Utilized | Desired Outcome |

| Organic Light-Emitting Diodes (OLEDs) | Extended π-conjugation via cross-coupling | Efficient light emission |

| Organic Photovoltaics (OPVs) | Donor-acceptor architectures | Broad light absorption, efficient charge separation |

| Organic Field-Effect Transistors (OFETs) | Ordered molecular packing | High charge carrier mobility |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity

The future synthesis of 4,6-dibromo-2,3-dihydro-1H-inden-5-amine and its analogs will likely focus on principles of green and sustainable chemistry. acs.orgresearchgate.net Current synthetic strategies for similar structures often rely on multi-step processes that may involve harsh reagents and generate significant waste. The development of novel routes with improved efficiency and selectivity is a critical challenge.

Future research should aim to:

Utilize Catalytic Systems: Exploring metal-free catalytic protocols, such as those employing Brønsted acids or ionic liquids, could provide environmentally benign pathways to the indane core. researchgate.net Nickel-catalyzed intramolecular reductive Heck reactions have also shown promise for constructing benzene-fused cyclic compounds and could be adapted for this purpose. organic-chemistry.org

Improve Atom Economy: Designing synthetic pathways with high atom economy is a cornerstone of green chemistry. This involves minimizing the use of protecting groups and maximizing the incorporation of reactant atoms into the final product. For instance, developing a direct C-H amination or bromination strategy on a pre-formed indane scaffold could significantly improve efficiency.

Employ Greener Reagents and Solvents: A significant challenge is replacing hazardous reagents, such as elemental bromine, with safer alternatives. The use of combinations like ceric ammonium (B1175870) nitrate–KBr in aqueous-ethanolic media for bromination represents a step in this direction. acs.org Similarly, the adoption of recyclable catalysts and benign solvents will be crucial. beilstein-journals.org

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Metal-Free Catalysis | Reduced metal contamination, lower cost, sustainability. researchgate.net | Catalyst stability and recovery, achieving high selectivity. |

| Direct C-H Functionalization | High atom economy, fewer synthetic steps. | Regioselectivity control, harsh reaction conditions. |

| Green Bromination | Reduced toxicity and environmental impact. acs.org | Reagent reactivity and compatibility with other functional groups. |

Exploration of New Reactivity Patterns and Undiscovered Transformations

The unique electronic and steric environment of this compound, created by the interplay of the electron-donating amine group and the electron-withdrawing bromine atoms on the fused ring system, opens avenues for exploring novel chemical transformations. The bromine atoms serve as versatile handles for cross-coupling reactions, while the amino group can be a site for further functionalization.

Future research in this area could focus on: